molecular formula C18H28O3 B14209702 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid CAS No. 827325-76-8

8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid

Cat. No.: B14209702
CAS No.: 827325-76-8
M. Wt: 292.4 g/mol
InChI Key: UUKUPIWCMBYBLB-HOTGVXAUSA-N
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Description

8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid is a complex organic compound with the molecular formula C18H30O3. It is characterized by a cyclopentyl ring with a ketone group and a pent-2-en-1-yl substituent, connected to an oct-2-enoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions, often involving the use of cyclopentadiene and suitable dienophiles under Diels-Alder reaction conditions.

    Introduction of the Ketone Group: The ketone group is introduced via oxidation reactions, using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Attachment of the Pent-2-en-1-yl Substituent: This step involves the addition of the pent-2-en-1-yl group through alkylation reactions, using appropriate alkyl halides and strong bases like sodium hydride (NaH).

    Formation of the Oct-2-enoic Acid Chain: The final step involves the formation of the oct-2-enoic acid chain through esterification and subsequent hydrolysis reactions, using reagents like sulfuric acid (H2SO4) and water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, strong bases like sodium hydride (NaH)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid involves its interaction with specific molecular targets and pathways. As a plant metabolite, it may interact with enzymes involved in plant growth and development, influencing processes such as cell division and differentiation. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to stress responses and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoic acid: This compound is structurally similar but lacks the double bond in the octanoic acid chain.

    8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoate: The conjugate base of the acid form, often studied in different pH conditions.

Uniqueness

8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

827325-76-8

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

8-[(1S,2S)-3-oxo-2-pent-2-enylcyclopentyl]oct-2-enoic acid

InChI

InChI=1S/C18H28O3/c1-2-3-7-11-16-15(13-14-17(16)19)10-8-5-4-6-9-12-18(20)21/h3,7,9,12,15-16H,2,4-6,8,10-11,13-14H2,1H3,(H,20,21)/t15-,16-/m0/s1

InChI Key

UUKUPIWCMBYBLB-HOTGVXAUSA-N

Isomeric SMILES

CCC=CC[C@H]1[C@H](CCC1=O)CCCCCC=CC(=O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCCCC=CC(=O)O

Origin of Product

United States

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